molecular formula C57H65F5N10O8 B610101 Pibrentasvir CAS No. 1353900-92-1

Pibrentasvir

Cat. No. B610101
M. Wt: 1113.2
InChI Key: VJYSBPDEJWLKKJ-NLIMODCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pibrentasvir is an NS5A inhibitor antiviral agent . It is approved for use with glecaprevir as the combination drug glecaprevir/pibrentasvir (trade name Mavyret in the US and Maviret in the EU) for the treatment of hepatitis C .


Synthesis Analysis

A novel and practical desymmetrization tactic is described to access a new class of pibrentasvir prodrugs . The homotopic benzimidazoles of pibrentasvir are differentiated via a one-pot di-Boc/mono-de-Boc selective N-Boc protection and formaldehyde adduct formation sequence, both enabled by crystallization-induced selectivity .


Molecular Structure Analysis

Pibrentasvir has a molecular formula of C57H65F5N10O8 . Its average mass is 1113.180 Da and its mono-isotopic mass is 1112.490723 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pibrentasvir include a one-pot di-Boc/mono-de-Boc selective N-Boc protection and formaldehyde adduct formation sequence .


Physical And Chemical Properties Analysis

Pibrentasvir has a molecular formula of C57H65F5N10O8 . Its average mass is 1113.180 Da and its mono-isotopic mass is 1112.490723 Da .

Scientific Research Applications

  • Treatment of HCV Genotypes : Pibrentasvir, combined with glecaprevir, has been shown to be highly effective in treating HCV genotype 1 or 3 infections, with high rates of sustained virologic response (SVR) in patients without cirrhosis (Zeuzem et al., 2018).

  • Use in HIV Coinfected Patients : It has been effective and safe in patients coinfected with HCV and Human Immunodeficiency Virus (HIV) Type 1, without adjustments to antiretroviral therapy regimens (Rockstroh et al., 2018).

  • Antiviral Activity and Resistance Profile : Pibrentasvir has shown potent and pan-genotypic activity against HCV, maintaining activity against common resistance-associated amino acid substitutions in HCV genotypes 1 to 6 (Ng et al., 2017).

  • Real-world Effectiveness and Safety : Studies have confirmed the high effectiveness and safety of glecaprevir and pibrentasvir in real-world settings, focusing on patients with cirrhosis, history of DAA failure, or HCV genotype 3 (Toyoda et al., 2020).

  • Pediatric Use : The combination has been evaluated for its pharmacokinetics, efficacy, and safety in children ages 3 to < 12 years with chronic HCV (Jonas et al., 2021).

  • Pharmacokinetics in Different Ethnicities : The pharmacokinetics and safety of glecaprevir and pibrentasvir have been assessed in healthy adult subjects of different ethnicities, including White, Han Chinese, and Japanese, showing no clinically meaningful impact based on race/ethnicity (Lin et al., 2017).

  • Treatment of Compensated Cirrhosis : It has been shown to be effective and safe in treating chronic HCV genotype 1, 2, 4, 5, or 6 infection in adults with compensated cirrhosis (Forns et al., 2017).

  • Real-world Application in Cirrhosis : Real-world data has demonstrated the safety and effectiveness of glecaprevir/pibrentasvir in patients with cirrhosis, confirming the clinical trial results (Wedemeyer et al., 2021).

  • Treatment Duration for Naïve Patients with Cirrhosis : Recent studies have validated the effectiveness of an 8-week treatment regimen for treatment-naïve patients with compensated cirrhosis, showing high effectiveness and tolerability (Lampertico et al., 2020).

  • Pharmacokinetic Interactions and Safety : Studies have evaluated the drug–drug interaction and safety of glecaprevir and pibrentasvir coadministration in healthy volunteers, demonstrating the safety and tolerability of the combination (Lin et al., 2018).

Safety And Hazards

The most common side effects of Pibrentasvir are headache, diarrhea, and tiredness . In those with a history of hepatitis B, reactivation may occur .

Future Directions

Long-acting treatments for HCV infection represent an important alternative approach . Because HCV can be cured in nearly all persons with 8 to 12 weeks of drug exposure, it may be possible to cure infection in a single encounter .

properties

IUPAC Name

methyl N-[(2S,3R)-1-[(2S)-2-[6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)/t29-,30-,45-,46-,47+,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYSBPDEJWLKKJ-NLIMODCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H65F5N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027946
Record name Pibrentasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1113.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 mg/mL
Record name Pibrentasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

NS5A is a phosphoprotein that plays an essential role in replication, assembly and maturation of infectious viral proteins. The basal phosphorylated form of NS5A, which is maintained by C-terminal serine cluster, is key in ensuring its interaction with the viral capsid protein, or the core protein. By blocking this interaction, pibrentasvir inhibits the assembly of proteins and production of mature HCV particles. NS5A also interacts with viral and cellular proteins to form the HCV replicase complex, and supports the RNA replication of HCV.
Record name Pibrentasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pibrentasvir

CAS RN

1353900-92-1
Record name Pibrentasvir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353900921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pibrentasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13878
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pibrentasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl N,Nâ??-(((2R,5R)-1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis((6-fluoro-1H-benzimidazole-5,2-diyl)((2S)-pyrrolidine-2,1-diyl)((2S,3R)-3-methoxy-1-oxobutane-1,2-diyl)))biscarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIBRENTASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WU922TK3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
YN Lamb - Drugs, 2017 - Springer
A fixed-dose combination tablet of the hepatitis C virus (HCV) NS3/4A protease inhibitor (PI) glecaprevir and the HCV NS5A inhibitor pibrentasvir [glecaprevir/pibrentasvir; MAVIRET™ (…
Number of citations: 76 link.springer.com
H Toyoda, K Chayama, F Suzuki, K Sato… - …, 2018 - Wiley Online Library
Glecaprevir (nonstructural protein 3/4A protease inhibitor) and pibrentasvir (nonstructural protein 5A inhibitor) (G/P), a coformulated once‐daily, all oral, ribavirin (RBV)‐free, direct‐…
Number of citations: 127 aasldpubs.onlinelibrary.wiley.com
F Poordad, F Felizarta, A Asatryan, MS Sulkowski… - …, 2017 - Wiley Online Library
Although direct‐acting antiviral (DAA) therapies for chronic hepatitis C virus (HCV) infection have demonstrated high rates of sustained virologic response, virologic failure may still occur…
Number of citations: 211 aasldpubs.onlinelibrary.wiley.com
K Chayama, F Suzuki, Y Karino, Y Kawakami… - Journal of …, 2018 - Springer
Background The once-daily, all oral, RBV-free, pangenotypic direct-acting anti-viral regimen consisting of co-formulated NS3/4A protease inhibitor glecaprevir and NS5A inhibitor …
Number of citations: 121 link.springer.com
E Gane, E Lawitz, D Pugatch… - … England Journal of …, 2017 - Mass Medical Soc
Background Chronic hepatitis C virus (HCV) infection is more prevalent among patients who have chronic kidney disease than among those who do not have the disease. Patients with …
Number of citations: 428 www.nejm.org
F Poordad, S Pol, A Asatryan, M Buti, D Shaw… - …, 2018 - Wiley Online Library
Patients with hepatitis C virus (HCV) who have virological failure (VF) after treatment containing a nonstructural protein 5A (NS5A) inhibitor have limited retreatment options. MAGELLAN…
Number of citations: 158 aasldpubs.onlinelibrary.wiley.com
TG Cotter, DM Jensen - Drug design, development and therapy, 2019 - Taylor & Francis
… Glecaprevir, an NS3/4A protease inhibitor, and pibrentasvir, an HCV NS5A inhibitor, have … This review explores the design and development of glecaprevir and pibrentasvir, its place …
Number of citations: 26 www.tandfonline.com
GR Foster, GJ Dore, S Wang, J Grebely… - Drug and alcohol …, 2019 - Elsevier
Background: Injection drug use is the primary mode of transmission for hepatitis C virus (HCV), and treatment guidelines recommend treating HCV-infected people who use drugs; …
Number of citations: 48 www.sciencedirect.com
FJ Mensa, S Lovell, T Pilot-Matias, W Liu - Future Microbiology, 2019 - Future Medicine
… The AUC for pibrentasvir 120 mg increased threefold when coadministered with glecaprevir … with pibrentasvir [20,21]. Peak plasma concentrations for glecaprevir and pibrentasvir were …
Number of citations: 12 www.futuremedicine.com
N Reau, PY Kwo, S Rhee, RS Brown Jr, K Agarwal… - …, 2018 - Wiley Online Library
… plus ribavirin) received glecaprevir/pibrentasvir (300/120 mg) once … /pibrentasvir with SVR12 to a historic SVR12 rate based on the standard of care. Safety of glecaprevir/pibrentasvir …
Number of citations: 184 aasldpubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.